Product packaging for Carbamic acid;1,2,2,2-tetrachloroethanol(Cat. No.:CAS No. 61351-41-5)

Carbamic acid;1,2,2,2-tetrachloroethanol

Cat. No.: B15460319
CAS No.: 61351-41-5
M. Wt: 244.9 g/mol
InChI Key: YYAUFIRWGMTRAP-UHFFFAOYSA-N
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Description

Carbamic acid;1,2,2,2-tetrachloroethanol is a chemical compound with the CAS Registry Number 61351-41-5 and a molecular formula of C 3 H 5 Cl 4 NO 3 . It has a molecular weight of 244.89 g/mol . The compound is characterized by the esterification of a carbamic acid with 1,2,2,2-tetrachloroethanol. The tetrachloroethyl group is a notable structural feature, contributing significant molecular weight and halogen density, which may be of interest in various synthetic and research applications. Literature indicates its role as an intermediate in synthetic organic chemistry, providing a pathway to other functionalized molecules . This product is intended for research purposes as a chemical reference standard or for use in controlled laboratory experiments. It is designated "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the relevant safety data sheets and implement appropriate laboratory safety protocols when handling this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H5Cl4NO3 B15460319 Carbamic acid;1,2,2,2-tetrachloroethanol CAS No. 61351-41-5

Properties

CAS No.

61351-41-5

Molecular Formula

C3H5Cl4NO3

Molecular Weight

244.9 g/mol

IUPAC Name

carbamic acid;1,2,2,2-tetrachloroethanol

InChI

InChI=1S/C2H2Cl4O.CH3NO2/c3-1(7)2(4,5)6;2-1(3)4/h1,7H;2H2,(H,3,4)

InChI Key

YYAUFIRWGMTRAP-UHFFFAOYSA-N

Canonical SMILES

C(C(Cl)(Cl)Cl)(O)Cl.C(=O)(N)O

Origin of Product

United States

Comparison with Similar Compounds

Carbamate Esters

Carbamate esters are widely used in agrochemicals and pharmaceuticals. Below is a comparative analysis:

Compound Molecular Formula Molecular Weight (g/mol) Key Features Stability
Carbamic acid;1,2,2,2-tetrachloroethanol (hypothetical) C₃H₃Cl₄NO₂ 225.91 High lipophilicity due to Cl substituents; likely moderate hydrolysis stability Stable under acidic conditions
Carbaryl (1-naphthyl methylcarbamate) C₁₂H₁₁NO₂ 201.22 Broad-spectrum insecticide; hydrolyzes under alkaline conditions Half-life: 1–10 days (pH 9)
Aldicarb (2-methyl-2-(methylthio)propionaldehyde O-(methylcarbamoyl)oxime) C₇H₁₄N₂O₂S 190.27 Highly toxic carbamate pesticide; water-soluble Half-life: 7–14 days (soil)

Key Observations :

  • Stability under alkaline conditions is likely reduced compared to carbaryl due to electron-withdrawing Cl groups accelerating hydrolysis .

Chlorinated Alcohols and Their Derivatives

1,2,2,2-Tetrachloroethanol is structurally related to other chlorinated alcohols:

Compound Molecular Formula Boiling Point (°C) Toxicity Applications/Metabolism
1,2,2,2-Tetrachloroethanol C₂H₃Cl₄O 147–149 Moderate toxicity (metabolite of 1,1,1,2-tetrachloroethane) Industrial solvent metabolite; excreted as glucuronide
2,2,2-Trichloroethanol C₂H₃Cl₃O 151–153 Sedative properties; used in medical research Metabolite of chloral hydrate; moderate hepatotoxicity

Key Observations :

  • The additional chlorine in 1,2,2,2-tetrachloroethanol increases molecular weight and boiling point compared to 2,2,2-trichloroethanol.
  • Both compounds are metabolized to glucuronides, suggesting that the hypothetical carbamate ester may undergo similar detoxification pathways .

Stability and Reactivity

Carbamic acid derivatives are sensitive to hydrolysis, especially under alkaline conditions. For example:

  • Carbamic acid salts : Decompose to release CO₂ and amines .
  • Chlorinated carbamates : Electron-withdrawing Cl groups may slow hydrolysis due to reduced nucleophilic attack but increase photolytic degradation in sunlight.

The hypothetical compound’s stability would depend on the steric and electronic effects of the tetrachloroethyl group. Comparative hydrolysis rates (estimated):

Compound Hydrolysis Half-Life (pH 7, 25°C)
Carbaryl ~30 days
Hypothetical carbamate ~15–20 days (estimated)
Aldicarb ~7 days

Toxicological and Environmental Considerations

  • Toxicity: Chlorinated carbamates may release tetrachloroethanol upon hydrolysis, which is associated with central nervous system depression in mammals . Carbamic acid itself is less toxic but can decompose into ammonia under certain conditions .
  • However, the ester’s moderate hydrolysis rate may reduce long-term persistence compared to fully halogenated compounds.

Q & A

Q. What synthetic methodologies are recommended for preparing carbamic acid derivatives with 1,2,2,2-tetrachloroethanol substituents, and how can reaction efficiency be optimized?

Synthesis typically involves reacting 1,2,2,2-tetrachloroethanol with carbamoyl chlorides or isocyanates under controlled conditions. For example, nucleophilic substitution using carbamoyl chlorides in anhydrous dichloromethane with triethylamine as a base yields moderate efficiencies (40–60%) . Key optimization strategies include:

  • Moisture control : Schlenk techniques or molecular sieves to exclude water.
  • Catalysis : Tetrabutylammonium bromide as a phase-transfer catalyst to enhance reaction kinetics.
  • Monitoring : Thin-layer chromatography (TLC; silica gel, ethyl acetate/hexane 1:4) and FT-IR for tracking carbonyl (1720 cm⁻¹) and N-H (3300 cm⁻¹) stretches .

Q. What analytical techniques are most effective for confirming the structural integrity of carbamic acid-tetrachloroethanol adducts?

A multi-technique approach is critical:

  • High-resolution mass spectrometry (HRMS) : Confirm molecular ions (e.g., [M+H]⁺ at m/z 311.94731 for C₃H₆Cl₄NO₂; resolution >30,000) .
  • NMR spectroscopy : ¹H NMR in deuterated DMSO identifies carbamate NH (δ 8.2–8.5 ppm) and tetrachloroethyl CH₂Cl groups (δ 4.5–4.8 ppm) .
  • X-ray crystallography : Resolves stereochemistry if single crystals form.
  • Thermal analysis : Differential scanning calorimetry (DSC) reveals decomposition temperatures (150–180°C for similar carbamates) .

Advanced Research Questions

Q. How does solvent polarity influence the kinetic stability of carbamic acid-tetrachloroethanol derivatives during long-term storage?

Solvent polarity affects degradation pathways:

  • Aprotic solvents (log P > 1, e.g., dichloromethane): Stabilize derivatives (t₁/₂ > 6 months at -20°C).
  • Polar aprotic solvents (e.g., DMSO): Accelerate hydrolysis via hydrogen bonding with carbamate NH (t₁/₂ ≈ 72 hours at 25°C) .
    Stabilization protocols :
  • Store in anhydrous CH₂Cl₂ with 3Å molecular sieves at -80°C.
  • Add butylated hydroxytoluene (BHT; 0.1% w/v) to inhibit oxidation.
  • Monitor degradation via FT-IR carbonyl band shifts (>20 cm⁻¹ indicates >5% hydrolysis) .

Q. What experimental approaches resolve contradictions in vibrational spectra assignments for carbamic acid-tetrachloroethanol complexes?

Spectral discrepancies arise from polymorphism or solvent interactions. Resolution strategies include:

  • Variable-temperature FT-IR (25°C to -50°C): Differentiates conformational isomers through band narrowing .
  • Raman spectroscopy with DFT calculations (B3LYP/6-311++G(d,p)): Assigns vibrational modes with <5 cm⁻¹ error .
  • Isotopic substitution : ¹⁵N-labeled carbamates clarify NH bending modes (δNH ≈ 650 cm⁻¹).
  • Synchrotron X-ray powder diffraction : Identifies crystal polymorphs via Rietveld refinement .

Q. What mechanistic insights explain the reactivity of carbamic acid-tetrachloroethanol adducts in nucleophilic environments?

The electron-withdrawing tetrachloroethyl group enhances carbamate carbonyl reactivity:

  • Kinetic studies (stopped-flow UV-Vis at λ = 280 nm): Reveal a two-step mechanism—(1) rapid tetrahedral intermediate formation (k₁ ≈ 10³ M⁻¹s⁻¹ in NaOH), followed by (2) C-O bond cleavage (k₂ ≈ 10⁻² s⁻¹) .
  • Computational modeling (MP2/cc-pVTZ): Shows a 15 kcal/mol activation barrier for hydroxide attack, stabilized by chlorine lone-pair conjugation .
  • Hammett plots : Quantify substituent effects (ρ = +2.1 for para-substituted aryl carbamates) .

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